Resolvina E1

Descripción general

Descripción

Resolvin E1 is a specialized pro-resolving lipid mediator derived from omega-3 eicosapentaenoic acid. It plays a crucial role in the resolution of inflammation and has potent anti-inflammatory and pro-resolving actions. Resolvin E1 is generated during the resolution phase of inflammation and is involved in various physiological processes, including the regulation of leukocyte activity and platelet aggregation .

Aplicaciones Científicas De Investigación

Resolvin E1 has a wide range of scientific research applications, including:

Chemistry: Resolvin E1 is studied for its unique chemical properties and potential as a bioactive lipid mediator.

Biology: It plays a significant role in the regulation of immune responses and inflammation, making it a valuable compound in immunological research.

Medicine: Resolvin E1 has therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and tissue regeneration. .

Mecanismo De Acción

Resolvin E1 exerts its effects through several molecular targets and pathways:

Leukocyte Regulation: Resolvin E1 modulates leukocyte activity by reducing the expression of adhesion molecules and inhibiting leukocyte recruitment to inflamed tissues.

Platelet Aggregation: It selectively inhibits platelet aggregation by blocking specific receptors involved in platelet activation.

Signaling Pathways: Resolvin E1 activates signaling pathways such as CREB, mTOR, and Src-FAK, promoting cellular proliferation and migration during tissue repair.

Macrophage Polarization: It promotes the polarization of macrophages towards an anti-inflammatory phenotype, enhancing the resolution of inflammation.

Análisis Bioquímico

Biochemical Properties

Resolvin E1 is involved in various biochemical reactions that contribute to its anti-inflammatory and pro-resolving actions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Resolvin E1 to its oxo product, representing a mode of inactivation . Additionally, Resolvin E1 interacts with the receptor ChemR23, which mediates its anti-inflammatory effects by modulating immune cell recruitment and promoting the resolution of inflammation . Resolvin E1 also influences the activity of small GTPases such as Rac1, which plays a role in regulating cell-matrix adhesion and cellular migration .

Cellular Effects

Resolvin E1 exerts significant effects on various cell types and cellular processes. It has been shown to promote the resolution of inflammation by stopping leukocyte recruitment and enhancing phagocytosis . In intestinal epithelial cells, Resolvin E1 promotes wound repair by increasing cellular proliferation and migration through the activation of signaling pathways such as CREB, mTOR, and Src-FAK . Additionally, Resolvin E1 influences gene expression by modulating the production of pro-inflammatory cytokines and enhancing the expression of anti-inflammatory mediators . It also affects cellular metabolism by regulating the production of reactive oxygen species and promoting cell-matrix adhesion .

Molecular Mechanism

The molecular mechanism of Resolvin E1 involves several key interactions and pathways. Resolvin E1 binds to the receptor ChemR23, leading to the activation of downstream signaling pathways that promote the resolution of inflammation . It also interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Resolvin E1 to its inactive oxo form . Additionally, Resolvin E1 modulates the activity of small GTPases such as Rac1, which regulates cell-matrix adhesion and cellular migration . These interactions collectively contribute to the anti-inflammatory and tissue-protective effects of Resolvin E1.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resolvin E1 have been observed to change over time. Resolvin E1 is locally produced in response to tissue injury and inflammation, and its levels increase during the resolution phase of inflammation . The stability and degradation of Resolvin E1 are influenced by its interactions with enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it to its inactive oxo form . Long-term effects of Resolvin E1 on cellular function have been observed in in vitro and in vivo studies, where it promotes tissue repair and reduces inflammation .

Dosage Effects in Animal Models

The effects of Resolvin E1 vary with different dosages in animal models. In studies using a pulp injury model in rats, Resolvin E1 was found to reduce necrosis and promote tissue repair at specific dosages . Higher dosages of Resolvin E1 have been associated with enhanced anti-inflammatory effects and improved tissue regeneration . Excessive dosages may lead to adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Resolvin E1 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process begins with the 18R hydroperoxidation of eicosapentaenoic acid, catalyzed by aspirin-acetylated cyclooxygenase-2 . This is followed by further enzymatic modifications that result in the formation of Resolvin E1. The metabolic pathways involving Resolvin E1 also include its conversion to inactive oxo products by the enzyme 15-hydroxyprostaglandin dehydrogenase . These pathways play a crucial role in regulating the levels and activity of Resolvin E1 in the body.

Transport and Distribution

Resolvin E1 is transported and distributed within cells and tissues through various mechanisms. It is generated at the local site of inflammation and acts locally to exert its effects . Resolvin E1 interacts with cell surface receptors such as ChemR23, which mediate its transport and distribution within tissues . Additionally, Resolvin E1 can be encapsulated in synthetic targeted polymeric nanoparticles for localized delivery to specific tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of Resolvin E1 is critical for its activity and function. Resolvin E1 has been shown to activate small GTPases such as Rac1, which are involved in regulating cell-matrix adhesion and cellular migration . The localization of Resolvin E1 to specific cellular compartments is influenced by its interactions with receptors and enzymes. For example, its interaction with ChemR23 and 15-hydroxyprostaglandin dehydrogenase plays a role in directing its activity to specific cellular sites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Resolvin E1 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The initial step involves the conversion of eicosapentaenoic acid to 18-hydroxy-eicosapentaenoic acid by the action of lipoxygenase. This intermediate is then further converted to resolvin E1 through a series of oxidation and reduction reactions .

Industrial Production Methods: Industrial production of resolvin E1 involves the extraction of eicosapentaenoic acid from marine sources, followed by its enzymatic conversion to resolvin E1. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Resolvin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Oxidation: Lipoxygenase enzymes are commonly used to oxidize eicosapentaenoic acid to 18-hydroxy-eicosapentaenoic acid.

Reduction: Subsequent reduction reactions involve the use of specific reductases to convert intermediates to resolvin E1.

Substitution: Resolvin E1 can undergo substitution reactions with other lipid mediators to form bioactive compounds.

Major Products Formed: The major product formed from these reactions is resolvin E1 itself, which exhibits potent anti-inflammatory and pro-resolving properties .

Comparación Con Compuestos Similares

Resolvin E1 is part of a family of specialized pro-resolving mediators, including resolvin D1, protectin D1, and maresin 1. These compounds share similar anti-inflammatory and pro-resolving properties but differ in their molecular structures and specific biological activities .

Resolvin D1: Derived from docosahexaenoic acid, resolvin D1 has similar anti-inflammatory effects but targets different receptors and pathways.

Protectin D1: Also derived from docosahexaenoic acid, protectin D1 is involved in neuroprotection and resolution of inflammation in neural tissues.

Resolvin E1 is unique in its specific actions on leukocytes and platelets, making it a valuable compound for targeted anti-inflammatory therapies.

Propiedades

IUPAC Name |

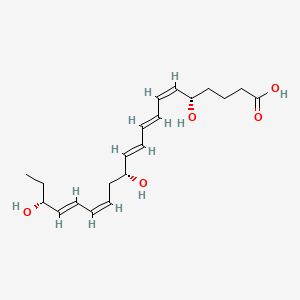

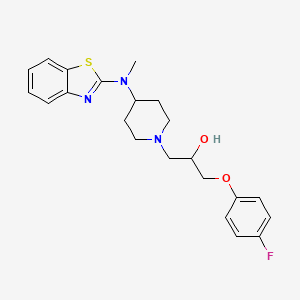

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPOCGPBAIARAV-OTBJXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348065 | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

552830-51-0 | |

| Record name | Resolvin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resolvin E1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESOLVIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

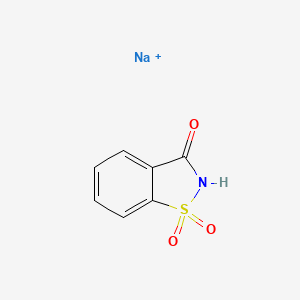

![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)